molecular formula C7H5F3S B6322746 Methyl(2,3,6-trifluorophenyl)sulfane CAS No. 54378-72-2

Methyl(2,3,6-trifluorophenyl)sulfane

Cat. No.: B6322746
CAS No.: 54378-72-2
M. Wt: 178.18 g/mol
InChI Key: PHTXDESOSRTVMO-UHFFFAOYSA-N
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Description

Methyl(2,3,6-trifluorophenyl)sulfane is a chemical compound with the molecular formula C7H5F3S and a molecular weight of 178.18 g/mol. It is a colorless liquid with a garlic-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2,3,6-trifluorophenyl)sulfane typically involves the reaction of 2,3,6-trifluorobenzyl chloride with sodium methylthiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

C7H4F3Cl+CH3SNaC7H5F3S+NaClC_7H_4F_3Cl + CH_3SNa \rightarrow C_7H_5F_3S + NaCl C7​H4​F3​Cl+CH3​SNa→C7​H5​F3​S+NaCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl(2,3,6-trifluorophenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as alkyl halides, thiols, and amines

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Corresponding thiol

    Substitution: Various substituted sulfides

Scientific Research Applications

Methyl(2,3,6-trifluorophenyl)sulfane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(2,3,6-trifluorophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(2,4,6-trifluorophenyl)sulfane
  • Methyl(2,4,5-trifluorophenyl)sulfane

Uniqueness

Methyl(2,3,6-trifluorophenyl)sulfane is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1,2,4-trifluoro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTXDESOSRTVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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